N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide . This systematic nomenclature reflects its stereochemistry and functional groups:
- Core structure : A pyrimidine ring substituted at position 4 with a carboxamide group and at position 6 with an oxetan-3-ylamino moiety.
- Side chain : A (2S)-configured hydroxypropyl group linked to a 3,4-dihydro-1H-isoquinoline fragment.
The structural formula (Figure 1) comprises:
- A pyrimidine ring (positions 2, 4, 6) with a carboxamide (-CONH2) at position 4.
- An oxetane ring (three-membered cyclic ether) attached via an amino group (-NH-) at position 6.
- A chiral (S)-2-hydroxypropyl chain connecting the pyrimidine to a 3,4-dihydroisoquinoline group, which features a partially saturated bicyclic aromatic system.
Molecular Formula and Weight Analysis
The molecular formula C20H25N5O3 corresponds to a monoisotopic mass of 383.4 g/mol (Table 2).
| Property | Value | Method |
|---|---|---|
| Molecular formula | C20H25N5O3 | High-resolution mass spectrometry |
| Molecular weight | 383.4 g/mol | PubChem computed data |
| Degree of unsaturation | 11 | Calculated from formula |
The formula accounts for:
- 20 carbon atoms : Distributed across the pyrimidine (6), oxetane (4), and dihydroisoquinoline (10) groups.
- 5 nitrogen atoms : Located in the pyrimidine ring (2), oxetan-3-ylamino group (1), and dihydroisoquinoline (2).
- 3 oxygen atoms : From the carboxamide (1), hydroxyl (1), and oxetane (1).
CAS Registry Number and Regulatory Classification
The Chemical Abstracts Service (CAS) Registry Number 1616391-65-1 uniquely identifies this compound in global chemical databases (Table 3).
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1616391-65-1 | PubChem, Cayman Chemical |
| Regulatory classification | Not classified under GHS | Safety Data Sheet |
As of 2025, regulatory agencies have not assigned hazard classifications (e.g., flammable, toxic) to this compound. Safety Data Sheets classify it as non-hazardous for laboratory handling under standard conditions. However, its therapeutic use in humans remains investigational, with research applications restricted to in vitro and preclinical studies.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24) |
InChI Key |
ZKXZLIFRWWKZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide typically involves multiple stepsThe final step involves the coupling of the oxetane-containing intermediate with a pyrimidine carboxamide precursor .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: The oxetane ring and pyrimidine moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups into the oxetane or pyrimidine rings.
Scientific Research Applications
Medicinal Chemistry
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide is primarily investigated for its therapeutic potential :
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. The presence of the isoquinoline structure is often linked to anticancer activity due to its ability to inhibit certain enzymes related to cancer progression.
- Neurological Disorders : The compound's structural features may allow it to interact with neurotransmitter receptors, making it a candidate for treating conditions like depression or anxiety.
Biological Studies
The compound is also being explored for its biological activities :
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes, which could be relevant in developing treatments for diseases characterized by enzyme dysregulation .
- Receptor Binding Studies : Investigations into how the compound binds to various receptors can provide insights into its mechanism of action and potential therapeutic effects.
Chemical Synthesis
In the field of synthetic chemistry, this compound serves as a valuable building block:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions, including substitution and oxidation reactions .
Material Science
The unique properties of this compound make it a candidate for applications in material science:
- Polymer Development : Its structural characteristics may allow it to be incorporated into polymers or coatings, enhancing their properties such as durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of similar compounds derived from isoquinoline structures. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The study highlighted the importance of functional group modifications in enhancing biological activity .
Case Study 2: Neuropharmacology
Research focusing on derivatives of pyrimidine carboxamides demonstrated their efficacy in modulating neurotransmitter systems. Compounds similar to this compound showed promise in preclinical models for treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The target compound’s oxetan-3-ylamino group confers distinct physicochemical properties (e.g., polarity, metabolic stability) compared to the bulkier 1-acetylpiperidin-4-ylamino substituent in the analog from and . The oxetane ring may enhance solubility and reduce off-target interactions due to its compact, three-dimensional structure .
- Stereochemical Specificity: Both the target compound and its acetylpiperidin analog retain the (S)-configuration at the 2-hydroxypropyl chain, underscoring the importance of stereochemistry in maintaining activity .
Pharmacological Activity
The acetylpiperidin analog has been formally designated for antineoplastic use, implying that the oxetane-containing variant may target analogous pathways with modified pharmacokinetics .
Physicochemical Properties
- Polar Surface Area (PSA): The oxetane group contributes to a higher PSA compared to non-polar substituents, which may influence blood-brain barrier penetration .
Biological Activity
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the field of neurodegenerative diseases and cancer treatment. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol
IUPAC Name: this compound
InChI Key: InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibiting these enzymes can enhance neurotransmitter levels in the brain, providing therapeutic effects for conditions like Alzheimer's disease .
- Receptor Modulation: It may modulate receptor activity, influencing downstream signaling pathways that are crucial for neuronal health and function.
- Crossing the Blood-Brain Barrier (BBB): Preliminary studies suggest that the compound can penetrate the BBB, a critical factor for any neuroactive drug .
Biological Activities
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Alzheimer's Disease Models: In a study evaluating multiple compounds for their AChE and MAO inhibitory activities, N-[3-(3,4-dihydroisoquinolin-2-y)-2-hydroxypropyl]-6-(oxetan-3-y-amino)pyrimidine demonstrated significant dual inhibition, making it a strong candidate for further development as a multi-target agent against Alzheimer's disease .
- Cancer Cell Lines: Research has indicated that this compound exhibits selective cytotoxicity against specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
